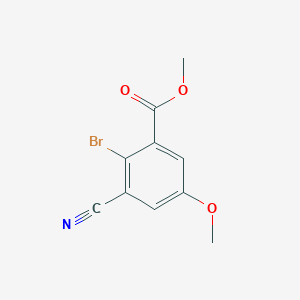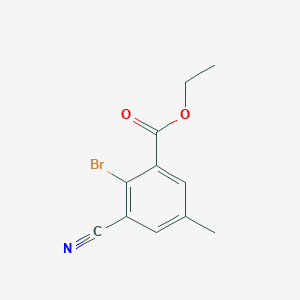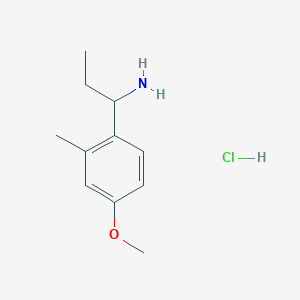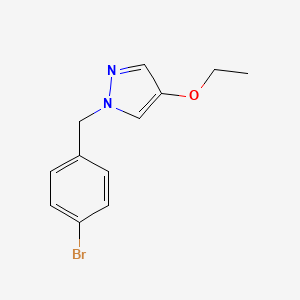![molecular formula C20H15ClN2O2 B1415731 2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1105193-61-0](/img/structure/B1415731.png)
2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
The compound “2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound with a complex structure. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various literature. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a quinoline ring fused with an isoindole ring. The quinoline ring is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Research has developed new synthesis methods for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This includes the synthesis of amino and triazole derivatives through epoxide opening reactions, providing a basis for further chemical modifications and applications (Tan et al., 2016).
Structural and Vibrational Studies
Vibrational and structural analyses of similar compounds have been conducted using Fourier-transform infrared spectroscopy (FTIR) and FT-Raman spectroscopy. These studies are critical for understanding the molecular structure and behavior of such compounds, aiding in the development of further applications (Arjunan et al., 2009).
Polysubstituted Derivative Synthesis
Researchers have prepared new polysubstituted isoindole-1,3-diones, exploring various chemical reactions and conditions. This demonstrates the versatility and potential for the development of a wide range of derivatives for different scientific applications (Tan et al., 2014).
Reaction Mechanism Exploration
Studies have explored the reaction mechanisms of related compounds, such as the interaction of chlorosulfonyl isocyanate with 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. Understanding these reaction mechanisms is crucial for the development of new synthetic methods and applications (Köse et al., 2019).
Mass Spectrometry Analysis
Positional isomers of similar compounds have been analyzed using mass spectrometry techniques like electrospray ionization (ESI) and atmosphere pressure chemical ionization (APCI), contributing to the understanding of their chemical behavior and potential applications (Weisz et al., 2001).
Zukünftige Richtungen
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They are essential scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry. Therefore, the future directions in the research of this compound could involve exploring its potential applications in these fields .
Eigenschaften
IUPAC Name |
2-[2-(2-chloro-7-methylquinolin-3-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c1-12-6-7-13-11-14(18(21)22-17(13)10-12)8-9-23-19(24)15-4-2-3-5-16(15)20(23)25/h2-7,10-11H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIUAVCYCJNOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)CCN3C(=O)C4=CC=CC=C4C3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154170 | |
| Record name | 2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
1105193-61-0 | |
| Record name | 2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride](/img/structure/B1415660.png)

![3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester](/img/structure/B1415663.png)
![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415665.png)

![2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride](/img/structure/B1415670.png)
